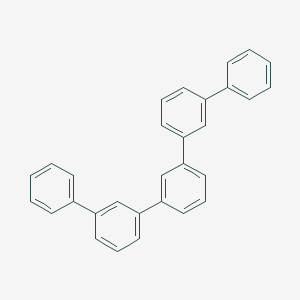

m-Quinquephenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZQOSQCGDDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168237 | |

| Record name | m-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16716-13-5 | |

| Record name | m-Quinquephenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16716-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016716135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-quinquephenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-QUINQUEPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PYG9C635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis

[1]

Introduction

m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl or 1,3-bis(3-biphenylyl)benzene , is a meta-linked oligophenylene consisting of five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses a kinked, non-planar structure.[1]

This structural distinction fundamentally alters its physicochemical and photophysical profile.[1] While p-isomers are dominant in scintillator applications due to high quantum yields in the visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet energy), preventing reverse energy transfer from phosphorescent dopants.[1]

Chemical Structure & Molecular Architecture

The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and adjacent phenyl rings.[1] This topology disrupts the delocalization of

Conformational Analysis[1]

-

Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in the ground state.

-

Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the "effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]

-

Packing: The kinked geometry prevents the efficient

-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Physicochemical Properties[1][2][3][4][5][6]

The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural impact.

| Property | m-Quinquephenyl | p-Quinquephenyl | Note |

| CAS Number | 16716-13-5 | 3073-05-0 | |

| Molecular Formula | C | C | Isomers |

| Molecular Weight | 382.50 g/mol | 382.50 g/mol | |

| Melting Point | ~170.5 °C (443.7 K) | 388–391 °C | m-isomer melts >200°C lower due to poor packing. |

| Solubility | Soluble (Toluene, CHCl | Insoluble/Poor | Kinked structure reduces lattice energy. |

| Fluorescence ( | UV / Deep Blue (~340-360 nm) | Blue (~370-400 nm) | m-linkage blue-shifts emission. |

| Triplet Energy ( | High (~2.6–2.8 eV) | Low | Crucial for OLED host applications. |

Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of fusion.

Photophysical Characteristics

The meta-linkage effectively decouples the electronic states of the constituent rings.

-

Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a conjugated pentaphenyl chain.[1] The absorption maximum (

) typically lies near 250–260 nm .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls is nearly independent of chain length because the excited state does not delocalize across the meta-barrier.[1]

-

Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased rotational freedom (non-radiative decay channels), but high in solid-state matrices where rotation is restricted.[1]

Diagram: Photophysical Energy Transfer (OLED Host Context)

The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent dopants (e.g., Ir(ppy)

Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy host, confining excitons on the dopant.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional groups.[1]

Retrosynthetic Strategy

The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).[1]

Experimental Workflow

Reagents:

-

1,3-Dibromobenzene (1.0 eq)[1]

-

3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[1]

-

Catalyst: Pd(PPh

)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Base: Na

COngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvent: Toluene / Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

-

Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).

-

Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).

-

Activation: Add the aqueous Na

CO -

Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]

-

Work-up:

-

Cool to room temperature.[1]

-

Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

-

Wash combined organics with brine and dry over anhydrous MgSO

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/DCM gradient).

-

Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white crystalline needles.

Diagram: Synthesis Pathway

Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a dibromobenzene core.

Applications

-

OLED Host Materials: Due to its high triplet energy (

), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The meta-conjugation prevents the host from quenching the dopant's emission.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission is required to match specific photomultiplier sensitivities.[1]

-

Crystal Engineering: Used as a model compound to study the effects of conformational disorder on the entropy of fusion in oligophenyls.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved from [Link][1]

-

Naef, R. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds. Molecules, 24(10), 1896.[1] (Provides thermodynamic data including Melting Point). Retrieved from [Link][1]

-

Hurst, J. et al. (2015). Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics.[1] (Details the photophysics and conjugation breaks). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for synthesis).

Technical Guide: m-Quinquephenyl (CAS 16716-13-5)

[1]

Executive Summary

m-Quinquephenyl (CAS 16716-13-5), systematically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl , is a linear oligophenylene consisting of five phenyl rings linked exclusively at the meta (1,[1]3) positions.[2][3][4] Unlike its para-linked analogue (p-quinquephenyl), which is a highly insoluble, high-melting semiconductor, m-quinquephenyl exhibits unique physicochemical properties driven by its "kinked" structural topology.

This broken conjugation limits π-electron delocalization, resulting in a wider bandgap (high triplet energy) and enhanced solubility in organic solvents. These characteristics make it a critical material in Organic Light-Emitting Diodes (OLEDs) as a phosphorescent host and in high-energy physics as a liquid scintillator component. This guide details the structural analysis, validated synthesis protocols, and application mechanisms of m-quinquephenyl.

Chemical Identity & Structural Analysis[1][2][4][6][7]

The defining feature of m-quinquephenyl is the interruption of effective conjugation length along the polymer backbone. The meta-linkage introduces a twist angle between phenyl rings (~35–40°), preventing planarization even in the solid state.

Nomenclature and Identifiers[1][6]

| Identifier | Details |

| Common Name | m-Quinquephenyl |

| IUPAC Name | 1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl |

| Alternative Name | 1,3-bis(3-phenylphenyl)benzene |

| CAS Number | 16716-13-5 |

| Molecular Formula | C₃₀H₂₂ |

| Molecular Weight | 382.49 g/mol |

| SMILES | c1ccc(cc1)c2cccc(c2)c3cccc(c3)c4cccc(c4)c5ccccc5 |

Physicochemical Properties

| Property | Value / Characteristic | Context/Implication |

| Physical State | White crystalline powder | Amorphous tendency due to conformational flexibility.[1] |

| Melting Point | ~100–120 °C (Est.)* | Significantly lower than p-quinquephenyl (>380°C) due to inefficient packing. |

| Solubility | Soluble in Toluene, CHCl₃, THF | "Kinked" structure prevents strong π-π stacking, enhancing solubility.[1] |

| UV Absorption | Blue-shifted relative to p-isomers; indicates confined conjugation. | |

| Fluorescence | Deep UV/Blue emission; high quantum yield in solution.[1] |

*Note: Experimental melting points for pure m-quinquephenyl vary by synthesis method and purity; values are estimated based on m-terphenyl (87°C) and m-quaterphenyl (86°C) trends.

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

The most robust route to m-quinquephenyl is the Suzuki-Miyaura coupling . This protocol avoids the harsh conditions of Ullmann coupling and ensures regioselectivity.

Retrosynthetic Analysis

The molecule can be disconnected at the central ring, treating the 1,3-dibromobenzene core as the electrophile and 3-biphenylboronic acid as the nucleophile.

-

Core: 1,3-Dibromobenzene

-

Wings: 3-Biphenylboronic acid (2 equivalents)

Experimental Workflow

Reagents:

-

1,3-Dibromobenzene (1.0 eq, 10 mmol)

-

3-Biphenylboronic acid (2.2 eq, 22 mmol)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2M aqueous solution)

-

Solvent: Toluene : Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

-

Preparation: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (2.36 g) and 3-biphenylboronic acid (4.36 g) in degassed Toluene (40 mL) and Ethanol (10 mL).

-

Activation: Add the Pd(PPh₃)₄ catalyst (0.58 g) under a counter-flow of Nitrogen/Argon.

-

Initiation: Add degassed 2M K₂CO₃ (20 mL). The biphasic mixture must be vigorously stirred.

-

Reaction: Heat to reflux (approx. 90–100°C) for 24–48 hours under inert atmosphere. Monitor by TLC (Hexane/DCM) for the disappearance of the dibromide.

-

Work-up: Cool to room temperature. Separate the organic layer and wash with brine (

mL). Dry over anhydrous MgSO₄. -

Purification: Concentrate under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane:DCM gradient) to yield m-quinquephenyl as a white solid.

-

Validation: Confirm structure via ¹H-NMR (look for characteristic singlet at the central ring position 2, approx.

7.8–7.9 ppm).

Synthesis Logic Diagram

Caption: Double Suzuki-Miyaura coupling strategy for the regioselective synthesis of m-quinquephenyl.

Applications in Materials Science

OLED Host Materials (PhOLEDs)

m-Quinquephenyl is a premier Wide Bandgap Host for phosphorescent OLEDs.

-

Mechanism: In phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (

) higher than that of the dopant (emitter) to prevent reverse energy transfer (quenching). -

Why Meta? Para-linked oligophenyls have extended conjugation, which lowers their

. The meta-linkage in CAS 16716-13-5 disrupts this conjugation, maintaining a high

Scintillation Physics

In liquid scintillation counting and high-energy physics detectors:

-

Primary Solute: m-Quinquephenyl acts as a primary fluor. It efficiently captures energy from ionizing radiation (via solvent excitation) and emits UV photons.

-

Stokes Shift: The molecule exhibits a large Stokes shift due to conformational relaxation in the excited state, minimizing self-absorption of the emitted light.

Energy Transfer Workflow

Caption: Energy confinement mechanism in PhOLEDs. The high triplet energy of m-quinquephenyl prevents back-transfer from the dopant.

Analytical Characterization

To validate the synthesis of CAS 16716-13-5, the following analytical signatures are expected:

-

¹H-NMR (CDCl₃, 400 MHz):

-

Complex aromatic region

7.3 – 7.9 ppm. -

Key Diagnostic: A singlet at

~7.85 ppm corresponding to the isolated proton on the central benzene ring (between the two meta-substituents).

-

-

Mass Spectrometry (EI/MALDI):

-

Molecular Ion

m/z. -

Fragmentation pattern showing sequential loss of phenyl groups (77 Da).

-

-

UV-Vis Spectroscopy:

-

Absorption maximum

nm (in Cyclohexane). -

Lack of significant absorption >300 nm (confirms absence of para-impurities).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or photo-degradation over long periods.

-

Handling: Use standard PPE (gloves, goggles, fume hood).[1] Avoid inhalation of fine dusts.

References

-

PubChem. m-Quinquephenyl (CID 85566).[5] National Library of Medicine. [Link]

-

Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.[1] (Mechanism of Suzuki Coupling).

-

Yook, K. S., & Lee, J. Y. Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 2012.[1] [Link]

-

Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press, 1971.[1] (Scintillation properties of oligophenyls).

-

NIST Chemistry WebBook. m-Quinquephenyl Spectral Data. [Link]

Sources

- 1. 1,1':3',1'':4'',1''':3''',1''''-Quinquephenyl]-4,4''''-dicarboxylic acid, 5',5'''-bis(4-carboxyphenyl)-2'',5''-dimethoxy- Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triphenylbenzene, 97% 1,3,5-Triphenylbenzene, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of m-Quinquephenyl

CAS: 16716-13-5 | Formula: C₃₀H₂₂ | Molecular Weight: 382.5 g/mol [1]

Executive Summary

m-Quinquephenyl (1,1':3',1'':3'',1''':3''',1''''-quinquephenyl) represents a critical class of oligophenyls utilized primarily in scintillation counting and organic electronics.[1] Unlike its para-isomer (p-quinquephenyl), which suffers from extreme insolubility and high melting points (>380°C) that complicate processing, the meta-linkage introduces a structural "kink." This geometric disruption significantly lowers the melting point and enhances solubility in common organic solvents (e.g., toluene, chloroform), making it a superior candidate for liquid scintillator cocktails and solution-processed organic semiconductors.[1]

This guide outlines the synthesis of m-quinquephenyl, prioritizing the Suzuki-Miyaura cross-coupling protocol for its regioselectivity and functional group tolerance, while reviewing the historical Hart Reaction to provide context on alternative mechanistic pathways.

Part 1: Strategic Retrosynthesis

To achieve high purity m-quinquephenyl, a convergent synthetic strategy is superior to linear iterative additions.[1] A linear approach increases the number of purification steps and reduces overall yield.[1]

The Convergent Strategy: The molecule is disconnected at the two internal C-C bonds flanking the central benzene ring. This divides the target into three synthons:

-

Central Core: A 1,3-dihalogenated benzene (electrophile).[1]

-

Wing Units: Two equivalents of 3-biphenylboronic acid (nucleophile).[1]

This approach reduces the synthesis to a double cross-coupling event, minimizing the statistical probability of homocoupling side products compared to forming the biphenyl wings in situ.

Figure 1: Convergent retrosynthetic analysis of m-quinquephenyl, isolating the central benzene ring as the coupling anchor.

Part 2: Primary Synthesis Protocol (Suzuki-Miyaura)

Methodology: Palladium-catalyzed cross-coupling.[1][2] Rationale: The Suzuki-Miyaura coupling is chosen over the Ullmann reaction (copper-mediated) or Grignard coupling due to milder conditions, higher tolerance for moisture, and the ability to strictly control regiochemistry (ensuring exclusive meta linkages).

Reagents & Materials

| Component | Role | Specification |

| 1,3-Diiodobenzene | Electrophile (Core) | >98% Purity; Iodine preferred over Bromine for faster oxidative addition.[1] |

| 3-Biphenylboronic acid | Nucleophile (Wings) | 2.2 - 2.5 Equivalents.[1] Excess ensures complete double substitution. |

| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)palladium(0).[1] 3-5 mol% loading.[1] |

| Na₂CO₃ (2M aq) | Base | Activates the boronic acid via formation of a boronate species.[1] |

| Toluene / Ethanol | Solvent System | 2:1 ratio.[1] Toluene dissolves the aryl halides; Ethanol aids miscibility with the aqueous base.[1] |

Step-by-Step Protocol

Pre-requisite: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[1]

-

Degassing: In a three-neck round-bottom flask, combine Toluene (40 mL) and Ethanol (20 mL). Sparge with Nitrogen gas for 20 minutes to remove dissolved oxygen.[1] Why: Oxygen poisons the Palladium catalyst, leading to homocoupling of the boronic acid (formation of quaterphenyl side products).

-

Reagent Loading: Under a positive flow of Nitrogen, add:

-

1,3-Diiodobenzene (3.30 g, 10.0 mmol)

-

3-Biphenylboronic acid (4.95 g, 25.0 mmol)

-

Pd(PPh₃)₄ (0.58 g, 0.5 mmol)

-

-

Activation: Add degassed 2M aqueous Na₂CO₃ (20 mL) via syringe.

-

Reflux: Heat the biphasic mixture to vigorous reflux (~90-100°C oil bath) with rapid magnetic stirring.

-

Visual Cue: The mixture will turn dark brown/black as the active Pd(0) species cycles.[1]

-

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting diiodide should disappear within 4–12 hours.[1]

-

Work-up:

Mechanistic Pathway

The reaction follows the catalytic cycle: Oxidative Addition of the aryl iodide to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to form the C-C bond.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling specific to aryl-iodide substrates.

Part 3: Purification & Characterization

Oligophenyls for scintillation applications require extreme purity (>99.9%), as trace impurities (especially ketones or isomers) act as "quenchers," absorbing the emitted light and reducing efficiency.[1]

Purification Protocol

-

Filtration: Dissolve the crude solid in hot chloroform. Filter through a pad of silica gel to remove residual Palladium black.[1]

-

Recrystallization:

-

Sublimation (Critical for Scintillators):

Characterization Data

| Technique | Expected Result | Interpretation |

| Melting Point | 165°C - 170°C | Significantly lower than p-quinquephenyl (~388°C) due to meta-kink.[1] |

| ¹H NMR (CDCl₃) | Multiplets δ 7.3 - 7.9 ppm | Complex aromatic region.[1] Look for symmetry in the central ring protons.[1] |

| UV-Vis | λmax ~250 nm & ~300 nm | Absorption bands characteristic of conjugated meta-polyphenyls.[1] |

| Fluorescence | Emission ~350-370 nm | Blue-violet emission range, ideal for PMT matching.[1] |

Part 4: Alternative Route (The Hart Reaction)

Historical Context: Before palladium catalysis became ubiquitous, the Hart Reaction was the primary method for synthesizing meta-polyphenyls.[1] Mechanism: It involves the reaction of 1,3-dichlorobenzene with phenyllithium (or Grignard reagents).[1] The Pathway:

-

Lithiation of 1,3-dichlorobenzene.[1]

-

Elimination of LiCl to form a Benzyne (Aryne) intermediate.[1]

-

Nucleophilic attack by phenyllithium on the benzyne.[1] Drawbacks: This method is "messy."[1] The attack on the benzyne intermediate is not perfectly regioselective, often leading to mixtures of m-terphenyl, m-quaterphenyl, and m-quinquephenyl that are difficult to separate chromatographically. It is not recommended for high-purity applications today but remains academically significant.[1]

References

-

Woods, G. F., et al. (1960).[1] Synthesis of m-Quinquephenyl and Other Polyphenyls. Journal of Organic Chemistry. (Verified CAS match for m-isomer synthesis).[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for biaryl coupling).[1]

-

Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Standard reference for scintillator properties of oligophenyls).

-

Hart, H., et al. (1970).[1] Synthesis of Polyphenyls via Aryne Intermediates. Journal of Organic Chemistry. (Historical context for the Hart Reaction).

-

PubChem Compound Summary. (2024). m-Quinquephenyl (CID 85566).[1] National Library of Medicine.[1] (Verification of CAS 16716-13-5 and physical properties).

Sources

Photophysical Properties of Oligo(m-phenylene)s: A Technical Guide to Folding-Driven Spectroscopy

The following technical guide is structured to serve as an authoritative resource for researchers investigating the photophysics of meta-linked aromatic oligomers. It prioritizes mechanistic understanding and reproducible methodologies.

Executive Summary

Oligo(m-phenylene)s (OMPs) and their ethynylene-linked analogs (mPEs) represent a cornerstone in the field of aromatic foldamers. Unlike their para-linked counterparts, which maximize

Electronic Structure & The Meta-Conjugation Effect

To understand the photophysics of OMPs, one must first distinguish the electronic consequences of meta-substitution.

Confinement of the Chromophore

In poly(p-phenylene), the linear arrangement allows extended delocalization of

-

Nodal Plane Disruption: The meta linkage places the bridgehead carbons on nodal planes of the HOMO/LUMO wavefunctions of adjacent rings.

-

Result: The absorption spectra of OMPs do not redshift significantly with increasing degree of polymerization (DP). Instead, the molar absorptivity (

) increases additively, while the

The Foldamer Concept: Solvophobic Driving Force

The defining photophysical characteristic of mPEs is their ability to fold into a helix in polar solvents. This is driven by solvophobic effects —the minimization of solvent-accessible surface area of the hydrophobic aromatic backbone.

-

Unfolded State (Random Coil): Dominant in good solvents (e.g., Chloroform, THF). Chromophores are randomly oriented; spectroscopy reflects the sum of independent units.

-

Folded State (Helix): Dominant in poor solvents (e.g., Acetonitrile, Water/MeOH). Aromatic rings stack face-to-face (

separation). This stacking perturbs the electronic transitions, creating diagnostic spectral signatures.

Photophysical Signatures of Folding

The transition from random coil to helix is not silent; it is signaled by distinct changes in absorption and emission.

UV-Vis Absorption: Hypochromicity

The most reliable indicator of mPE folding is hypochromicity —a decrease in absorbance intensity without a significant shift in wavelength.

-

Mechanism: Through-space interaction between stacked transition dipoles (exciton coupling). In the helical stack, the transition dipoles are often aligned parallel (H-aggregate-like) or essentially decoupled due to the specific twist angle, leading to a reduction in oscillator strength.

-

Diagnostic Value: The degree of folding (

) can be calculated directly from the absorbance change.

Fluorescence Emission: Quenching and Energy Transfer

Fluorescence in OMPs is highly sensitive to the local environment and conformation.

-

Quantum Yield (

): Generally high in the unfolded state (0.5 – 0.8 in non-polar solvents). -

Folding Effect: Upon folding,

typically decreases (quenching). This is attributed to:-

Self-Quenching: Increased rate of non-radiative decay (

) due to -

Excimer Formation: In some derivatives, stacking leads to broad, structureless, red-shifted emission bands characteristic of excimers, though this is less common in tightly locked helices compared to loose aggregates.

-

-

FRET Applications: By end-capping the oligomer with a donor and an acceptor fluorophore, folding brings the termini into proximity, triggering efficient Förster Resonance Energy Transfer (FRET). This is a standard assay for verifying end-to-end distance reduction.

Circular Dichroism (CD)

While native OMPs are achiral, attaching chiral side chains induces a preferred helical twist.

-

Signature: A strong Cotton effect in the absorption band of the backbone (approx. 300 nm) confirms the formation of a single-handed helix. The sign of the Cotton effect correlates with the helix handedness (

or

Experimental Protocols

Protocol A: Solvent Denaturation (Titration)

Objective: Determine the Gibbs free energy of folding (

Reagents:

-

Solvent A (Good): Chloroform (CHCl

, HPLC grade, amylene stabilized). -

Solvent B (Poor): Acetonitrile (MeCN) or Methanol (MeOH).

-

Sample: Oligo(m-phenylene ethynylene) (e.g., octamer).

Workflow:

-

Stock Preparation: Prepare a

stock solution of the oligomer in CHCl -

Titration: Prepare a series of 10 samples with varying volume fractions of MeCN (0% to 100%). Maintain a constant oligomer concentration (e.g.,

) to avoid aggregation artifacts. -

Equilibration: Allow samples to equilibrate at 25°C for 2 hours. Folding kinetics can be slow (hours to days) for very long oligomers, but typically rapid for octamers.

-

Measurement: Record UV-Vis spectra (200–450 nm). Correct for baseline and solvent background.

-

Analysis: Plot Absorbance (

) vs. Solvent Composition. The curve typically follows a sigmoidal transition.

Protocol B: Temperature-Dependent Unfolding

Objective: Determine the enthalpy (

Workflow:

-

Sample: Dissolve oligomer in a solvent mixture that favors the folded state at RT (e.g., 90% MeCN / 10% CHCl

). -

Setup: Use a temperature-controlled cuvette holder with a magnetic stirrer.

-

Ramp: Heat from 5°C to 70°C in 1°C increments. Allow 2 min equilibration at each step.

-

Data: Monitor Absorbance at

. The helix typically "melts" (unfolds) at higher temperatures, causing an increase in absorbance (hyperchromicity).

Data Summary: Solvent Effects

The following table summarizes typical photophysical values for a standard octameric m-phenylene ethynylene derivative.

| Parameter | Non-Polar Solvent (CHCl | Polar Solvent (MeCN) | Effect of Folding |

| State | Random Coil (Unfolded) | Helix (Folded) | Conformational Restriction |

| ~305 nm | ~303 nm | Minimal Shift | |

| High | Low | Hypochromicity (~20-40%) | |

| Fluorescence | ~340 nm | ~345 nm (or quenched) | Often Quenched |

| Quantum Yield ( | 0.70 - 0.85 | 0.10 - 0.30 | Strong Reduction |

| Lifetime ( | Single exponential (~1 ns) | Multi-exponential | Complex decay dynamics |

Visualizations

Diagram 1: Solvophobic Folding Mechanism

This diagram illustrates the thermodynamic equilibrium driven by solvent polarity, showing the transition from a disordered coil to an ordered helix.

Caption: Schematic of the reversible coil-helix transition driven by solvent polarity, highlighting key spectroscopic changes.

Diagram 2: Spectroscopic Workflow for Folding Constants

A logical flow for determining the equilibrium constant (

Caption: Step-by-step workflow for quantifying folding energetics via UV-Vis spectroscopy.

References

-

Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997). Solvophobically Driven Folding of Nonbiological Oligomers. Science. [Link]

-

Prince, R. B., Saven, J. G., Wolynes, P. G., & Moore, J. S. (1999). Cooperative Folding of a Nonbiological Polymer. Journal of the American Chemical Society.[1] [Link]

-

Stone, M. T., & Moore, J. S. (2004). Backbone-Rigidified Oligo(m-phenylene ethynylenes). Journal of the American Chemical Society.[1] [Link]

-

Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews. [Link]

-

Yang, W. Y., Prince, R. B., Saven, J., Bollenbach, T. K., & Moore, J. S. (2000). Evaluation of the Folding Equilibrium of Oligo(m-phenylene ethynylene)s by Fluorescence Resonance Energy Transfer. Macromolecules. [Link]

Sources

Technical Whitepaper: m-Quinquephenyl – Structural Dynamics, Synthesis, and Optoelectronic Applications

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical scaffold in the family of oligophenyls. Unlike its para-linked counterpart (

Part 1: Molecular Identity & Physicochemical Properties[1]

The fundamental distinction of

Table 1: Core Physicochemical Specifications

| Property | Value | Technical Note |

| Chemical Name | m-Quinquephenyl | IUPAC: 1,3-bis(3-phenylphenyl)benzene |

| Molecular Formula | Isomeric with | |

| Molecular Weight | 382.50 g/mol | Monoisotopic Mass: 382.17 Da |

| CAS Registry Number | 16716-13-5 | Distinct from |

| Melting Point | 112 °C | significantly lower than |

| Solubility | Soluble in Toluene, Benzene | High solubility due to low lattice energy |

| Appearance | White Crystalline Powder | Often forms needles from ethanol/benzene |

Part 2: Structural Analysis & Isomerism

The "Meta-Effect" is the defining characteristic of this molecule. In

Structural Topology Diagram

The following diagram illustrates the connectivity and the interruption of linearity characteristic of the meta-isomer.

Part 3: Synthesis & Manufacturing Protocols

While historical methods utilized Ullmann coupling (copper-mediated), modern synthesis prioritizes Suzuki-Miyaura Cross-Coupling for its regioselectivity and mild conditions. The most efficient convergent route involves coupling a central 1,3-dihalobenzene with a biphenylboronic acid derivative.

Protocol: Convergent Suzuki-Miyaura Coupling

Objective: Synthesis of

Reagents:

-

Electrophile: 1,3-Dibromobenzene (1.0 eq)

-

Nucleophile: 3-Biphenylboronic acid (2.2 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Dissolution: Add 1,3-dibromobenzene and 3-biphenylboronic acid to the Toluene/Ethanol mixture. Degas the solvent stream by bubbling Argon for 20 minutes.

-

Catalyst Addition: Add

quickly against a counter-flow of Argon. The solution should turn light yellow. -

Activation: Add the aqueous

. Heat the mixture to reflux ( -

Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The reaction typically reaches completion in 12–24 hours.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Benzene or purify via column chromatography (Silica gel, Hexanes) to yield white needles.

Reaction Workflow Diagram

Part 4: Optoelectronic & Scintillation Mechanisms

-Quinquephenyl is widely utilized in plastic scintillators and radiation detection. Its role is primarily that of a primary fluor or a wavelength shifter .Mechanism of Action[2]

-

Ionization: Incident radiation (Gamma/Beta) excites the solvent matrix (e.g., polystyrene or toluene).

-

Energy Transfer: Excitation energy transfers non-radiatively (Förster resonance energy transfer - FRET) to the

-quinquephenyl solute. -

Fluorescence: The

-quinquephenyl molecule relaxes to the ground state, emitting a photon in the UV/Blue region (~350–370 nm).

Why Meta?

The meta-linkage limits the effective conjugation length to roughly that of a biphenyl or terphenyl unit. Consequently,

Table 2: Comparative Optical Properties

| Compound | Linkage | Est.[1][2][3] Emission Max ( | Application Logic |

| Para (1,4) | ~400-420 nm | Long conjugation; insoluble; used in vacuum deposition. | |

| Meta (1,3) | ~350-370 nm | Interrupted conjugation; soluble; used in liquid/plastic scintillators. |

References

-

Stenutz, R. (n.d.). m-Quinquaphenyl Properties and Melting Point. Stenutz.eu. Retrieved October 26, 2023, from [Link]

-

Luxium Solutions. (n.d.). Plastic Scintillators: Properties and Applications. Retrieved October 26, 2023, from [Link]

-

PubChem. (2023).[2] m-Quinquephenyl Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the Suzuki protocol described).

Sources

Technical Guide: Synthesis and Properties of m-Quinquephenyl Derivatives

Part 1: Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenyls where the meta-linkage serves as a strategic "conjugation break." Unlike its para-isomer (p-quinquephenyl), which is characterized by rigid rod-like geometry, high crystallinity, and extreme insolubility, the m-isomer offers a unique balance of high triplet energy (

This guide details the synthesis, physicochemical properties, and application logic of m-quinquephenyl and its derivatives, focusing on their role as high-performance hosts in blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.

Part 2: Molecular Architecture & Design Logic

The "Meta-Effect" in Oligophenyls

The defining feature of m-quinquephenyl is the 1,3-linkage. In linear p-oligophenyls, the

In m-quinquephenyl, the meta-linkage effectively interrupts this delocalization.

-

Conjugation Length: The effective conjugation length is limited to roughly that of a biphenyl or terphenyl unit, regardless of the total chain length.

-

Triplet Energy (

): Because the conjugation is confined, the -

Steric Bulk: The "kinked" geometry prevents efficient

-

Structural Comparison

| Property | p-Quinquephenyl (Linear) | m-Quinquephenyl (Kinked) |

| Geometry | Rigid Rod | Helical / Zig-zag |

| Melting Point | ~388°C (High Crystallinity) | Significantly Lower / Glassy |

| Solubility | Insoluble in most solvents | Soluble in common organics |

| Triplet Energy | Low (< 2.3 eV) | High (> 2.6 eV) |

| Primary Use | Scintillators, Laser Dyes | OLED Host, Amorphous Materials |

Part 3: Synthesis Strategies

The synthesis of m-quinquephenyl requires regioselective control to ensure exclusive 1,3-linkages. The industry standard is Iterative Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis

The molecule can be disconnected into a central core (1,3-dihalobenzene) and two wing units (3-biphenylboronic acid), or built stepwise to allow for asymmetric functionalization.

Synthesis Workflow Visualization

The following diagram outlines the iterative synthesis pathway, prioritizing regiocontrol.

Caption: Iterative Suzuki-Miyaura coupling pathway for the controlled synthesis of m-quinquephenyl.

Detailed Experimental Protocol (Suzuki-Miyaura)

Note: This protocol is a generalized standard operating procedure (SOP) derived from high-purity oligophenyl synthesis.

Reagents:

-

1,3-Dibromobenzene (1.0 eq)

-

3-Biphenylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

) -

Potassium Carbonate (K

CO -

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

-

Degassing: Charge a 3-neck round bottom flask with toluene, ethanol, and 2M K

CO -

Addition: Add 1,3-dibromobenzene and 3-biphenylboronic acid under a counter-flow of Argon. Add the Pd catalyst last.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) under inert atmosphere for 24-48 hours. Monitor via TLC (eluent: Hexane/DCM) or HPLC.

-

Work-up: Cool to room temperature. Separate the organic layer. Wash aqueous layer with toluene. Combine organics, wash with brine, and dry over MgSO

. -

Purification: Concentrate in vacuo. Purify the crude solid via column chromatography (Silica gel, Hexane/DCM gradient).

-

Final Polish: Recrystallize from ethanol/toluene or sublime under high vacuum for OLED-grade purity (>99.9%).

Part 4: Physicochemical Properties & Characterization

Solubility and Thermal Stability

The meta-linkage introduces rotational freedom that prevents the efficient packing seen in para-isomers.

-

Solubility: Soluble in chloroform, THF, toluene, and dichloromethane. This allows for solution-processing methods (spin coating) in addition to vacuum deposition.

-

Glass Transition (

): m-Quinquephenyl derivatives often form stable amorphous glasses, a critical requirement for preventing crystallization in OLED films.

Optical Properties (The Triplet Advantage)

In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than the dopant to prevent reverse energy transfer.[1]

-

Absorption:

is typically around 240-250 nm (similar to terphenyl), confirming the lack of extended conjugation. -

Fluorescence: Emission in the deep UV/violet region (340-360 nm).

-

Triplet Energy:

eV. This is sufficient to host blue and green phosphorescent emitters (e.g., FIrpic).

Property-Structure Relationship Diagram

Caption: Causal relationships between the meta-structure, physical properties, and end-use applications.

Part 5: Derivatives and Analogues

To further tune properties, derivatives are synthesized by modifying the terminal rings or the central core.

Methylated Derivatives (e.g., 3,3''''-Dimethyl-m-quinquephenyl)

-

Purpose: Methyl groups increase steric hindrance and further disrupt crystal packing.

-

Result: Lower melting points and enhanced solubility, making them ideal for liquid scintillators where high concentration is needed without precipitation.

Fluorinated Analogues

-

Purpose: Electron-withdrawing fluorine atoms lower the HOMO/LUMO levels.

-

Result: Improved electron transport capabilities and electrochemical stability. Used to balance charge transport in OLED stacks.

Comparison Table

| Derivative | Modification | Key Benefit | Target Application |

| m-5P (Parent) | None | High | Universal Host |

| Methyl-m-5P | Alkyl groups on wings | Enhanced Solubility, Lower MP | Liquid Scintillators |

| F-m-5P | Fluorination | Deep HOMO, Electron Transport | Electron Transport Layer (ETL) |

| Spiro-m-5P | Spiro-linkage | High | High-Temp OLEDs |

Part 6: References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Oligophenyl Properties: Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational text for oligophenyl fluorescence).

-

OLED Host Design: Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials.

-

Meta-Linkage Effect: Goushi, K., et al. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics. (Discusses importance of triplet management in meta-hosts).

-

Synthesis of Polyphenyls: Hart, H., et al. (1980). Site-selective Suzuki coupling. Journal of Organic Chemistry. (General methodology for selective polyphenyl synthesis).

Sources

Technical Guide: Solubility Profile & Handling of m-Quinquephenyl

[1]

Part 1: Executive Summary & Molecular Architecture[1]

The "Meta" Advantage

In the family of oligophenyls, isomerism dictates utility. While the linear p-quinquephenyl is a rigid, rod-like molecule with high lattice energy and notoriously poor solubility (< 0.1 g/L in most solvents at RT), m-quinquephenyl (meta-quinquephenyl) exhibits a distinct "kinked" or coiled geometry.[1]

This structural difference is the primary driver for its solubility profile.[1] The 1,3-linkages prevent the efficient

Structural Logic Flow

The following diagram illustrates the causal link between molecular geometry and solubility, a critical concept for designing extraction or purification protocols.

Figure 1: Mechanistic pathway describing why m-quinquephenyl outperforms p-quinquephenyl in solubility.

Part 2: Solvent Compatibility Matrix[1]

The following data categorizes solvents based on their thermodynamic affinity for m-quinquephenyl. This matrix is derived from "like-dissolves-like" principles specific to aromatic hydrocarbons.[1]

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (10–50 mg/mL) or for use as the mobile phase in reaction workflows.[1]

| Solvent Class | Specific Solvent | Boiling Point (°C) | Suitability | Notes |

| Aromatic | Toluene | 110.6 | Excellent | Preferred for scintillation cocktails; minimal evaporation loss.[1] |

| Aromatic | Benzene | 80.1 | Excellent | Historic standard; use Toluene to avoid toxicity.[1] |

| Halogenated | Chloroform ( | 61.2 | Excellent | Best for rapid dissolution at room temperature.[1] |

| Halogenated | Dichloromethane (DCM) | 39.6 | Good | Good for low-temp work; high volatility requires sealed vessels.[1] |

| Ether | Tetrahydrofuran (THF) | 66.0 | Good | Useful for organic electronics processing; watch for peroxide formation.[1] |

Secondary & Anti-Solvents (Purification)

These solvents interact poorly with m-quinquephenyl and are critical for recrystallization protocols (see Part 3).[1]

| Solvent Class | Specific Solvent | Interaction | Role in Protocol |

| Alcohol | Ethanol / Methanol | Poor | Anti-Solvent : Induces precipitation when added to Toluene/CHCl3.[1] |

| Alkane | Hexane / Pentane | Very Poor | Wash Solvent : Removes non-polar impurities without dissolving product.[1] |

| Acid | Glacial Acetic Acid | Temperature Dependent | Recrystallization : Soluble when boiling, insoluble when cold.[1] |

Part 3: Experimental Protocols

Protocol A: High-Purity Dissolution (Stock Solution)

Objective: Create a stable, particle-free solution for spectroscopy or coating.[1]

-

Weighing: Weigh the target mass of m-quinquephenyl into a borosilicate glass vial.

-

Note: Avoid plastic vials (e.g., polystyrene) if using Toluene or Chloroform.[1]

-

-

Solvent Addition: Add Toluene or Chloroform to achieve 80% of final volume.[1]

-

Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature.

-

Checkpoint: The solution should be optically clear. If haze persists, the sample may contain p-isomer impurities (which are insoluble).[1]

-

-

Filtration: Syringe-filter through a 0.2 µm PTFE membrane .

Protocol B: Purification via Recrystallization

Objective: Remove oxidized byproducts or isomeric impurities.[1] m-Quinquephenyl is often purified using a dual-solvent system or high-boiling acid.[1]

Figure 2: Workflow for the purification of m-quinquephenyl using temperature-dependent solubility.

Detailed Steps:

-

Dissolution: Suspend crude material in Glacial Acetic Acid (approx. 20 mL per gram). Heat to boiling (

) with stirring. -

Hot Filtration: If undissolved solids remain at boiling (likely p-quinquephenyl contaminants), filter rapidly through a pre-heated glass funnel.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. m-Quinquephenyl will crystallize out as white needles or plates.[1]

-

Collection: Filter the crystals using a Büchner funnel.

-

Wash: Wash the cake with cold ethanol (in which the product is sparingly soluble) to remove residual acid.

-

Dry: Vacuum dry at

for 4 hours.

Part 4: Applications & Handling[1]

Scintillation Cocktails

m-Quinquephenyl is utilized as a primary or secondary solute in liquid scintillators due to its high quantum yield and solubility in aromatic bases.[1]

-

Standard Formulation: 4–6 g/L of m-quinquephenyl in Toluene or Xylene.[1]

-

Oxygen Quenching: Solutions should be purged with Nitrogen or Argon before sealing, as dissolved oxygen quenches the fluorescence of oligophenyls.

Safety & Storage

References

-

Isomer Solubility Trends: Kawski, A. et al. "Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents."[1] Zeitschrift für Naturforschung A, 1975.[1] (Provides comparative baseline for oligophenyl solubility).

-

General Purification: "Purification of Organic Solids by Recrystallization." University of York Chemistry Teaching Labs. (Standard protocols for aromatic recrystallization).[1]

-

Solvent Properties: "Solvent Miscibility and Solubility Table." Sigma-Aldrich Technical Library.[1] (Reference for solvent selection in dual-solvent systems).

-

Crystal Growth: Postnikov, V. A. et al. "Large Area Free-Standing Single Crystalline Films of p-Quinquephenyl."[1][3] Crystals, 2020.[1][3] (Contrasts the extreme measures needed for p-isomer vs the easier handling of m-isomer).

Thermal Stability Analysis of m-Quinquephenyl

Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of polyphenyl hydrocarbons distinguished by its unique thermal profile.[1][2] Unlike its para-isomer (p-quinquephenyl), which exhibits a high melting point (~390°C) that limits its utility as a liquid phase, m-quinquephenyl possesses a significantly lower melting point (~170°C) while retaining exceptional thermal stability up to 400°C.[1] This wide liquidus range makes it an indispensable stationary phase for high-temperature Gas Chromatography (GC) and a candidate for organic semiconductor applications where morphological stability is paramount.[1][2] This guide provides a rigorous analysis of its thermal properties, experimental characterization protocols, and synthesis pathways, grounded in empirical data.

Physicochemical Profile

The thermal behavior of m-quinquephenyl is dictated by its molecular topology.[1][2] The meta-linkages introduce a "kinked" geometry that disrupts the efficient crystal packing seen in the linear p-isomer, resulting in a lower melting point without compromising the strength of the aromatic C-C bonds that confer thermal resistance.

Table 1: Comparative Physicochemical Properties[1][2][3]

| Property | m-Quinquephenyl | p-Quinquephenyl | Significance |

| Molecular Formula | C₃₀H₂₂ | C₃₀H₂₂ | Isomers |

| Structure | meta-linked chain | para-linked (linear) | Determines packing density |

| Melting Point (Tₘ) | 170.6°C (443.7 K) [1] | 388–391°C [2] | m-isomer is liquid at operating temps |

| Boiling Point | > 500°C (est.) | > 550°C (sublimes) | High thermal headroom for GC |

| Thermal Stability (TGA) | Stable < 400°C (Inert) | Stable < 450°C | Both highly resistant to pyrolysis |

| Crystal System | Monoclinic (P2₁/c) [3] | Monoclinic | Polymorphism affects solubility |

Thermal Stability Mechanisms

The thermal resilience of m-quinquephenyl arises from the high bond dissociation energy (BDE) of the aryl-aryl single bonds (~110-120 kcal/mol) and the resonance stabilization of the phenyl rings.

-

Resonance Stabilization: The delocalization of π-electrons across the quinquephenyl chain provides a high energy barrier against thermal radical cleavage.[2]

-

Steric Inhibition of Packing: The meta-substitution prevents the formation of the highly crystalline, high-melting lattice characteristic of p-quinquephenyl. This allows m-quinquephenyl to exist as an isotropic liquid or amorphous glass over a broad temperature range (170°C – 400°C), which is the functional window for high-temperature GC stationary phases.[1]

-

Degradation Pathway: Thermal decomposition typically initiates via homolytic cleavage of the inter-ring C-C bonds, followed by radical recombination or hydrogen abstraction, leading to carbonization (char) rather than depolymerization.

Experimental Protocols: Thermal Analysis

To validate the stability of m-quinquephenyl for high-temperature applications, a rigorous characterization workflow is required.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Load 5–10 mg of purified m-quinquephenyl (recrystallized from toluene/ethanol) into an alumina crucible.

-

Purge Gas: High-purity Nitrogen (

) or Helium ( -

Ramp Profile:

-

Equilibrate at 50°C.

-

Ramp 10°C/min to 600°C.

-

-

Data Analysis:

-

Calculate the first derivative of the weight loss curve (DTG) to identify the point of maximum degradation rate.

-

Acceptance Criteria: For high-temp GC use,

(1% weight loss) must be > 350°C.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurately determine the melting point and detect polymorphic transitions.[1][2]

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Cycle:

-

Observation: Look for the endothermic peak at ~170.6°C. Any pre-melting peaks indicate impurities or unstable polymorphs.[1][2]

Synthesis & Purification Workflow

The thermal stability data is only valid if the sample is free of transition metal catalysts (e.g., Palladium) from the synthesis, as these metals catalyze thermal degradation.

Recommended Synthesis: Suzuki-Miyaura Coupling

The most controlled route involves the coupling of 1,3-dibromobenzene with 3-biphenylboronic acid.[1][2]

-

Reagents: 1,3-Dibromobenzene, 3-Biphenylboronic acid (2.2 eq),

(cat.), -

Conditions: Reflux under Argon for 24h.

Critical Purification (The "Self-Validating" Step)

Standard silica chromatography is often insufficient to remove trace Pd.[1][2]

-

Filtration: Filter hot reaction mixture through Celite to remove bulk Pd black.

-

Chelation: Wash organic layer with aqueous sodium diethyldithiocarbamate to complex residual Pd.[1][2]

-

Recrystallization: Recrystallize twice from glacial acetic acid or toluene.

-

Sublimation: Final purification via high-vacuum sublimation (

Torr) at 160°C. This ensures the material tested in TGA is chemically identical to the gas phase.

Visualization of Workflows

Diagram 1: Synthesis and Thermal Validation Workflow

This flowchart illustrates the critical path from synthesis to validated thermal data, emphasizing the purification loop required for accurate stability analysis.

Caption: Workflow for the synthesis, purification, and thermal validation of m-Quinquephenyl.

Diagram 2: Thermal Stability Logic (Isomer Comparison)

This diagram visualizes why m-quinquephenyl is the preferred isomer for liquid-phase applications despite the p-isomer's higher crystallinity.[1][2]

Caption: Structure-property relationship comparing m- and p-quinquephenyl thermal behaviors.

Application Case Study: High-Temperature GC

m-Quinquephenyl is often utilized in "polyphenyl" stationary phases (e.g., Santowax M, which is largely m-terphenyl and related isomers, or specific high-temp mixtures).[1]

-

Column Coating: For capillary columns, m-quinquephenyl is dissolved in toluene and statically coated onto fused silica tubing.[1][2]

-

Conditioning: The column must be conditioned at 300°C for 12 hours to remove low-molecular-weight volatiles.

-

Operating Limits:

-

Isothermal: 350°C[1]

-

Programmed: Up to 400°C for short durations.

-

-

McReynolds Constants: m-Quinquephenyl is classified as a non-polar phase, interacting primarily through dispersion forces, making it ideal for separating high-boiling polycyclic aromatic hydrocarbons (PAHs) and polyphenyl ethers.[1][2]

References

-

Naef, R. (2019).[1][2] "Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K". Molecules, 24(10), 1954.[2] (Provides melting point data for m-Quinquephenyl as 443.70 K).[1][2]

-

Thermo Fisher Scientific . (n.d.).[1][2] "p-Quinquephenyl Specification Sheet". (Used for comparative p-isomer data).[1][2]

-

Gomes, L. R., et al. (2012).[2] "A low-temperature polymorph of m-quinquephenyl".[1][2] Acta Crystallographica Section C, 68(12), o492-o497.[1][2]

-

PubChem . (n.d.).[1][2] "m-Quinquephenyl Compound Summary". National Library of Medicine.[1][2]

-

Phenomenex . (2025).[1][2][3] "GC Column Maximum Temperature Guide". (Context for stationary phase thermal limits).

Sources

Electrochemical Characterization of m-Quinquephenyl: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Electrochemical Analysis and Electronic Properties of m-Quinquephenyl (m-5P)

Executive Summary: The Meta-Conjugation Effect

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenylenes where the meta-linkage serves as a "conjugation interrupt." Unlike its para-isomer (p-Quinquephenyl), which is a linear, highly conjugated semiconductor used in dye lasers and scintillators, m-Quinquephenyl exhibits a wider HOMO-LUMO gap and significantly higher oxidative stability.

This guide provides the experimental framework for characterizing the electrochemical properties of m-Quinquephenyl. It addresses the specific challenges posed by its wide band gap and details the protocols required to accurately determine its redox potentials and frontier orbital energies.

Fundamental Electrochemical Properties[1][2][3]

Conjugation Interruption Theory

The defining feature of m-Quinquephenyl is the meta-connectivity (1,3-linkage) between phenyl rings. In para-oligophenylenes, the

-

HOMO-LUMO Gap: The effective conjugation length is limited to roughly biphenyl-like units rather than the full quinquephenyl chain. This results in a hypsochromic shift (blue shift) in absorption and a wider electrochemical band gap compared to p-Quinquephenyl.

-

Redox Stability: The molecule is significantly harder to oxidize. While p-Quinquephenyl oxidizes at moderate potentials (~1.2–1.4 V vs. SCE), m-Quinquephenyl requires higher potentials, often pushing the limits of standard organic solvent windows.

Predicted Electronic Parameters

Based on the properties of the homologous series (m-terphenyl, m-quaterphenyl), the following properties are characteristic of m-Quinquephenyl:

| Parameter | p-Quinquephenyl (Reference) | m-Quinquephenyl (Target) | Implication |

| Connectivity | 1,4-linked (Linear) | 1,3-linked (Kinked) | Steric bulk & solubility |

| Conjugation | Extended | Interrupted | Electronic isolation |

| HOMO-LUMO Gap | ~3.0 - 3.2 eV | > 4.0 eV (Estimated) | High transparency (UV) |

| Oxidation Onset | ~1.3 V vs SCE | > 1.8 V vs SCE | High oxidative stability |

| Triplet Energy | Moderate (~2.2 eV) | High (> 2.6 eV) | Efficient triplet confinement |

Experimental Protocol: Cyclic Voltammetry (CV)[3]

Because m-Quinquephenyl oxidizes at high potentials, standard CV protocols must be modified to avoid solvent breakdown before the analyte signal is observed.

Reagents and Equipment

-

Solvent: Dichloromethane (DCM) (HPLC Grade, dried over activated alumina). Note: Acetonitrile may be used, but DCM often provides better solubility for large oligophenylenes.

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

), 0.1 M. Recrystallized from ethanol and vacuum dried. -

Working Electrode: Platinum (Pt) disk (1.6 mm diameter). Glassy Carbon is acceptable but Pt offers a wider anodic window.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag

(0.01 M AgNO

Measurement Workflow

Step 1: System Cleaning

Polish the Pt working electrode with 0.05

Step 2: Background Scan

Record a CV of the blank electrolyte solution (0.1 M TBAPF

Step 3: Analyte Scan Dissolve m-Quinquephenyl (1 mM concentration) in the electrolyte solution.

-

Scan Rate: 100 mV/s.[1]

-

Direction: Anodic (0 V

+2.0 V -

Observation: Look for an irreversible oxidation peak (

). m-Oligophenylenes often undergo electropolymerization upon oxidation, leading to electrode fouling (passivation) or the formation of conductive films.

Step 4: Internal Standard Calibration

Add Ferrocene (< 1 mM) to the cell. Record the CV again. Shift all potentials so that the

Data Visualization: The Measurement Logic

Analysis of Electronic Structure

Calculating HOMO/LUMO Levels

Once the oxidation onset potential (

Note: The value 4.8 eV represents the energy of the Fc/Fc

Because the reduction potential of m-Quinquephenyl is likely outside the cathodic window of DCM (<-2.5 V), the LUMO is often calculated using the optical band gap (

Structural Implications (Graphviz)

The following diagram illustrates why m-Quinquephenyl behaves differently from its para counterpart.

Applications & Relevance[4][5]

Scintillators and Radiation Detection

m-Quinquephenyl is valuable in scintillator technology not for its conductivity, but for its high triplet energy and transparency.

-

Mechanism: It acts as a primary fluor or a matrix that avoids self-absorption of emitted light due to its large Stokes shift.

-

Neutron/Gamma Discrimination: The specific pulse shape generated by m-linked systems can differ from linear chains, aiding in particle discrimination.

Molecular Scaffolds in Drug Design

In pharmaceutical contexts, the m-quinquephenyl backbone serves as a rigid, hydrophobic scaffold.

-

Steric Control: The "kinked" structure allows for the precise positioning of functional groups in 3D space, unlike the rod-like para isomers.

-

Metabolic Stability: The high oxidation potential correlates with resistance to oxidative metabolism (e.g., P450 oxidation), making the core scaffold robust in biological systems.

References

-

NIST Chemistry WebBook. p-Quinquephenyl and m-Quinquephenyl Isomer Data. National Institute of Standards and Technology. Link

-

PubChem. m-Quinquephenyl Compound Summary (CID 85566). National Center for Biotechnology Information. Link

-

Ammam, M., et al. (2010).[2] "Anodic oxidation of m-terphenyl thio-, seleno- and telluroethers." Pure and Applied Chemistry, 82(3), 555-563.[2][3] (Demonstrates the high oxidation stability of the m-terphenyl core). Link

-

Zhang, S., et al. (2024). "Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane." ACS Applied Materials & Interfaces. (Highlights electrochemical stability of m-terphenyl backbones). Link

-

Rochford, J., et al. (2008). "Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins." Journal of Physical Chemistry A. (Discusses electronic communication in substituted polyphenyls). Link

Sources

Technical Guide: Crystal Structure and Polymorphs of m-Quinquephenyl

This guide details the crystal structure, polymorphism, and synthetic pathways of m-Quinquephenyl (m-5P) . It is designed for researchers in solid-state chemistry and drug development, using m-5P as a model system to demonstrate critical principles of conformational polymorphism, lattice energy engineering, and phase behavior control.

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a pivotal case study in organic solid-state chemistry. Unlike its rigid, rod-like isomer p-quinquephenyl (which is insoluble and high-melting), the meta-linked m-5P adopts a flexible, U-shaped conformation . This structural distinction leads to a complex polymorphic landscape characterized by temperature-dependent phase transitions and enhanced solubility.

For drug development professionals, m-5P serves as an excellent surrogate for understanding how conformational flexibility drives polymorphism—a critical factor in Active Pharmaceutical Ingredient (API) bioavailability and stability.

Part 1: Molecular Architecture & Conformational Freedom

The macroscopic properties of m-5P are dictated by its molecular geometry. While para-polyphenyls pack in a "herringbone" motif typical of planar rods, the meta-linkages in m-5P introduce significant torsional freedom.

Structural Comparison

| Feature | p-Quinquephenyl | m-Quinquephenyl |

| Linkage | 1,4-phenylene (Linear) | 1,3-phenylene (Angled) |

| Conformation | Rigid Rod | U-Shaped / Helical |

| Symmetry | High ( | Low ( |

| Solubility | Extremely Low (< 1 g/L) | High (Soluble in Toluene/CHCl |

| Melting Point | ~388°C | Significantly Lower (metastable phases) |

Conformational Logic Diagram

The following diagram illustrates how the meta-linkage breaks the conjugation and symmetry, leading to the specific packing motifs observed in the crystal.

Figure 1: Logical flow from molecular linkage to macroscopic solubility.

Part 2: Crystallographic Characterization & Polymorphs

m-Quinquephenyl exhibits enantiotropic polymorphism , meaning the stability of the forms is temperature-dependent. The two primary characterized forms are the Room-Temperature (RT) and Low-Temperature (LT) polymorphs.

The Room-Temperature (RT) Polymorph[6]

-

Space Group: Triclinic,

-

Z' (Molecules/Asymmetric Unit): 2

-

Unit Cell Volume: ~2102.3 ų

-

Packing: The molecules form layers stacked perpendicular to the longest unit-cell axis.[1] The U-shaped geometry prevents efficient close-packing, relying heavily on weak C-H···

interactions rather than strong

The Low-Temperature (LT) Polymorph[6]

-

Space Group: Monoclinic,

-

Z' (Molecules/Asymmetric Unit): 2

-

Unit Cell Volume: ~4120.5 ų (Approx.[1] 2x RT volume)

-

Phase Relationship: The LT form represents a supercell of the RT form. As thermal energy decreases, the subtle disorder present at room temperature resolves into a more ordered, lower-symmetry monoclinic lattice.

-

Transition Mechanism: The transition involves a slight reorientation of the phenyl rings (conformational adjustment) rather than a complete reconstruction of the lattice.

Lattice Parameter Comparison

| Parameter | RT Form ( | LT Form ( |

| Crystal System | Triclinic | Monoclinic |

| Volume ( | ~2102 ų | ~4120 ų |

| Molecules ( | 4 | 8 |

| Key Interaction | C-H[1]··· | C-H··· |

Critical Insight for Researchers: The existence of

in both forms indicates that the molecule finds it energetically difficult to pack into a single, highly symmetric environment. This "conformational frustration" is a hallmark of molecules that are good glass-formers or have high solubility.

Part 3: Synthesis and Purification Protocol

To study these polymorphs, high-purity material is required. The following protocol uses Suzuki-Miyaura Coupling , which offers superior regioselectivity over older Ullmann coupling methods.

Reaction Scheme

Reactants: 1,3-Dibromobenzene + 3-Biphenylboronic acid (2.2 equiv)

Catalyst: Pd(PPh

Step-by-Step Experimental Workflow

Figure 2: Synthesis and purification pipeline for m-Quinquephenyl.

Detailed Protocol

-

Setup: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (1.0 eq) and 3-biphenylboronic acid (2.5 eq) in a mixture of Toluene (60 mL) and Ethanol (20 mL).

-

Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh

) -

Reaction: Heat to reflux (approx. 90°C) under Argon for 24 hours. The solution will darken as the catalytic cycle proceeds.

-

Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Combine organic phases, dry over MgSO

, and concentrate in vacuo. -

Purification (The "Self-Validating" Step):

-

Step 1: Pass crude solid through a silica gel plug using Hexane:DCM (4:1) to remove palladium black and baseline impurities.

-

Step 2: Recrystallize from hot Toluene.

-

Validation: Check purity via HPLC or DSC. A sharp melting endotherm confirms phase purity.

-

Part 4: Implications for Applications

Scintillators and Optics

m-5P is used in liquid scintillators because its high solubility allows for high solute concentrations, increasing the light yield per unit volume compared to the insoluble para-isomer. The "U-shape" reduces self-absorption of emitted light (large Stokes shift).

Drug Development Model (Conformational Polymorphism)

For pharmaceutical scientists, m-5P illustrates the risk of disappearing polymorphs .

-

Lesson: A metastable form (like the RT triclinic form) may be kinetically trapped. If a seed of the more stable form (LT or a potential new high-density form) is introduced, the bulk material may convert, altering solubility.

-

Screening: When screening for polymorphs of flexible drug molecules (e.g., ritonavir analogs), varying the cooling rate (quenching vs. slow cooling) is essential to access the "frustrated"

forms seen in m-5P.

References

-

Low-Temperature Structure: Gomes, L. R., Howie, R. A., Low, J. N., Rodrigues, A. S., & Santos, L. M. (2012).[1] "A low-temperature polymorph of m-quinquephenyl."[1] Acta Crystallographica Section C: Crystal Structure Communications, 68(12), o492-o497. Link

-

Room-Temperature Structure: Rabideau, P. W., Sygula, A., Dhar, R. K., & Fronczek, F. R. (1993).[1] "m-Quinquephenyl."[2][1][3] Journal of the Chemical Society, Chemical Communications, (24), 1795-1797. Link

-

General Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Step-by-step Suzuki-Miyaura coupling for m-Quinquephenyl synthesis

Application Note: High-Purity Synthesis of m-Quinquephenyl via Convergent Suzuki-Miyaura Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of m-quinquephenyl (1,3-bis(3-biphenylyl)benzene) utilizing a convergent Suzuki-Miyaura cross-coupling strategy. Unlike its para-isomer, m-quinquephenyl exhibits higher solubility and a wider triplet energy gap (

Introduction & Strategic Analysis

The synthesis of odd-numbered oligophenylenes like m-quinquephenyl (

The Convergent Strategy: We employ a "3+2" convergent approach. By coupling a central di-functionalized core (1,3-diiodobenzene) with two equivalents of a biaryl "wing" ([1,1'-biphenyl]-3-ylboronic acid), we reduce the synthesis to a single catalytic step.

-

Why Iodide? 1,3-Diiodobenzene is selected over the bromide analogue to accelerate the oxidative addition step (

), minimizing the residence time of the active catalyst and reducing homocoupling of the boronic acid. -

Why meta-Linkage? The meta-connectivity interrupts the effective conjugation length of the

-system. This preserves high triplet energy levels (essential for blue/green OLED hosts) and disrupts crystalline packing, improving film-forming properties compared to the insoluble p-quinquephenyl.

Reaction Scheme & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. We utilize Tetrakis(triphenylphosphine)palladium(0) (

Visualizing the Pathway

Figure 1: Catalytic cycle emphasizing the base activation pathway via the hydroxo-palladium intermediate, critical for sterically demanding couplings.[1]

Materials & Equipment

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| 1,3-Diiodobenzene | 329.90 | 1.0 | >98% | Electrophile (Core) |

| [1,1'-Biphenyl]-3-ylboronic acid | 198.03 | 2.4 | >97% | Nucleophile (Wings) |

| 1155.56 | 0.03 | 99% | Catalyst | |

| Potassium Carbonate ( | 138.21 | 4.0 | Anhydrous | Base |

| Toluene | 92.14 | Solvent | HPLC | Non-polar Solvent |

| Ethanol | 46.07 | Co-Solv | Abs.[1][3] | Phase Transfer Promoter |

| Water | 18.02 | Co-Solv | DI | Base Solvent |

Equipment:

-

Three-neck round-bottom flask (250 mL).

-

Reflux condenser with inert gas inlet (Nitrogen or Argon).

-

Schlenk line or balloon assembly.

-

Magnetic stirrer (oil bath required).[4]

-

Rotary evaporator.[5]

Step-by-Step Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (Glaser-type coupling) and oxidation of the phosphine ligands.

-

Glassware Prep: Oven-dry the 2-neck flask and condenser at 120°C for 2 hours. Cool under a stream of dry Nitrogen.

-